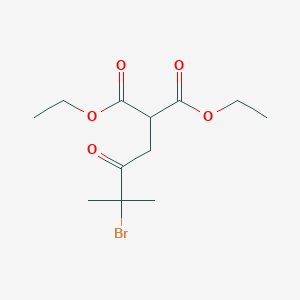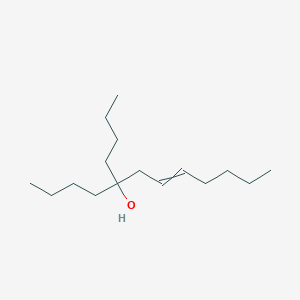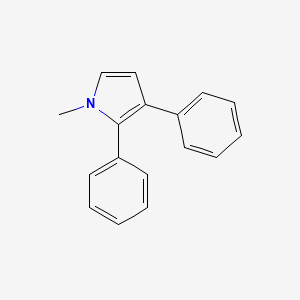![molecular formula C20H36OSn B14297290 {2-[(Tributylstannyl)methyl]phenyl}methanol CAS No. 113431-27-9](/img/structure/B14297290.png)
{2-[(Tributylstannyl)methyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Tributylstannyl)methyl]phenyl}methanol is an organotin compound characterized by the presence of a stannyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Tributylstannyl)methyl]phenyl}methanol typically involves the reaction of a phenyl derivative with a tributylstannyl reagent. One common method is the stannylation of a phenylmethyl halide using tributyltin hydride in the presence of a radical initiator. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Tributylstannyl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{2-[(Tributylstannyl)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of {2-[(Tributylstannyl)methyl]phenyl}methanol involves its interaction with molecular targets through its stannyl and hydroxyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the stannyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-[(Tributylstannyl)methyl]phenol}: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
{2-[(Tributylstannyl)methyl]benzyl alcohol}: Similar structure but with a benzyl alcohol group.
Uniqueness
{2-[(Tributylstannyl)methyl]phenyl}methanol is unique due to the presence of both a stannyl group and a hydroxyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
113431-27-9 |
|---|---|
Molekularformel |
C20H36OSn |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
[2-(tributylstannylmethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9O.3C4H9.Sn/c1-7-4-2-3-5-8(7)6-9;3*1-3-4-2;/h2-5,9H,1,6H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UYVBVZHCEWLCOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)








![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
